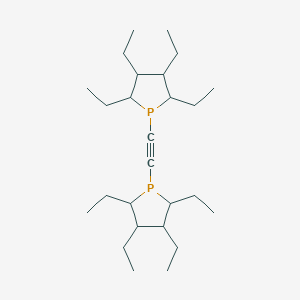

1,1'-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane)

Beschreibung

Eigenschaften

CAS-Nummer |

918531-29-0 |

|---|---|

Molekularformel |

C26H48P2 |

Molekulargewicht |

422.6 g/mol |

IUPAC-Name |

2,3,4,5-tetraethyl-1-[2-(2,3,4,5-tetraethylphospholan-1-yl)ethynyl]phospholane |

InChI |

InChI=1S/C26H48P2/c1-9-19-20(10-2)24(14-6)27(23(19)13-5)17-18-28-25(15-7)21(11-3)22(12-4)26(28)16-8/h19-26H,9-16H2,1-8H3 |

InChI-Schlüssel |

FZEIDFJFDFCIFH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C(C(P(C1CC)C#CP2C(C(C(C2CC)CC)CC)CC)CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) typically involves the reaction of 2,3,4,5-tetraethylphospholane with an acetylene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine groups to phosphines.

Substitution: The ethyne linkage allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the ethyne linkage .

Wissenschaftliche Forschungsanwendungen

1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) has several scientific research applications:

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine: While not extensively studied in these fields, its potential as a building block for bioactive molecules is being explored.

Wirkmechanismus

The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) in catalysis involves its coordination to transition metals, forming active catalytic complexes. These complexes can facilitate various reactions by stabilizing transition states and intermediates. The ethyne linkage provides rigidity and electronic properties that enhance the compound’s effectiveness as a ligand[4][4].

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Ethyne vs. Ethane Linkers

A closely related compound, (+)-1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]ethane (CAS 136705-62-9), shares the bis-phospholane framework but uses an ethane (C–C single bond) linker instead of ethyne. Key differences include:

In contrast, the ethane-linked analogue allows greater rotational freedom, which may reduce selectivity in certain reactions .

Electronic and Steric Modifications

- Substituent Effects : The tetraethyl groups in the target compound increase steric bulk compared to diethyl-substituted phospholanes. This can hinder substrate approach in catalysis but improve steric discrimination in asymmetric synthesis.

- Electronic Donation: Ethyl groups are stronger electron donors than methyl or aryl substituents, enhancing the electron-richness of phosphorus atoms. This property is critical in stabilizing metal-ligand complexes during catalysis.

Comparison with Non-Phosphorus Analogues

Other ethyne-linked compounds, such as 4,4'-(Ethyne-1,2-diyl)diphthalic anhydride () and 2,2′-(1,2-Ethynediyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (), highlight the versatility of ethyne linkers but differ in functionality:

These compounds demonstrate that ethyne linkers are broadly applicable but require tailored functional groups for specific uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.